molecular formula C11H9NO4 B1199355 Nivimedone CAS No. 49561-92-4

Nivimedone

Cat. No.: B1199355
CAS No.: 49561-92-4
M. Wt: 219.19 g/mol
InChI Key: KMQFWCXRCDQFFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nivimedone involves the reaction of 5,6-dimethyl-1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene with azinate under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization and drying to obtain the final product in its anhydrous form .

Chemical Reactions Analysis

Types of Reactions

Nivimedone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Nivimedone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and pathways.

    Biology: Investigated for its effects on cellular processes and immune responses.

    Medicine: Explored for its potential therapeutic applications in treating allergic reactions and inflammatory conditions.

    Industry: Utilized in the development of anti-allergic formulations and products.

Mechanism of Action

Nivimedone exerts its effects by inhibiting the release of histamine and other mediators from mast cells. It targets specific receptors and pathways involved in the allergic response, thereby reducing inflammation and allergic symptoms .

Comparison with Similar Compounds

Similar Compounds

    Disodium Cromoglycate: Similar in its anti-allergic properties and mechanism of action.

    Ketotifen: Another anti-allergic agent with similar effects but different chemical structure.

    Lodoxamide: Shares similar therapeutic applications but differs in its molecular targets.

Uniqueness

Nivimedone is unique due to its specific chemical structure, which allows it to effectively inhibit histamine release and provide anti-allergic effects with minimal side effects. Its ability to target specific pathways makes it a valuable compound in the treatment of allergic conditions .

Properties

CAS No.

49561-92-4

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

5,6-dimethyl-2-nitroindene-1,3-dione

InChI

InChI=1S/C11H9NO4/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16/h3-4,9H,1-2H3

InChI Key

KMQFWCXRCDQFFQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)C(=O)C(C2=O)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C(C2=O)[N+](=O)[O-]

49561-92-4

Related CAS

57441-90-4 (hydrochloride salt)

Synonyms

5,6-dimethyl-2-nitroindane-1,3-dione, sodium salt
BRL 10833
nivimedone
nivimedone sodium
nivimedone, sodium salt, monohydrate

Origin of Product

United States

Synthesis routes and methods

Procedure details

5,6-dimethyl indane-1,3-dione (0.52 g; 0.003 mole) suspended in anhydrous ether (5 ml.) was stirred at 10°C during the dropwise addition of fuming nitric acid (1.0 ml.). After the addition was complete the mixture was stirred at ambient temperature for 1 hr. and the precipitated yellow solid filtered. m.p. (water, hydrochloric acid) 111°-113°C. (Found: C, 60.11; H, 4.10; N, 6.14; C11H9NO4 requires: C, 60.28; H, 4.14; N, 6.39%).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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